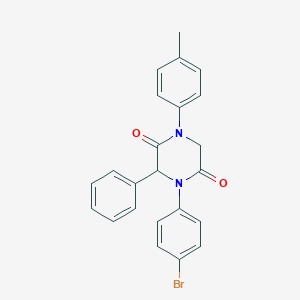![molecular formula C26H25ClN2O3 B226560 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B226560.png)
2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is not fully understood. However, it is believed that the compound acts as a fluorescent probe by binding to specific biological molecules and emitting fluorescence upon excitation with light of a specific wavelength.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-known as the compound has not been extensively studied in vivo. However, in vitro studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards various cell lines.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide in lab experiments is its high sensitivity and specificity towards various biological molecules. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide. One potential direction is to further investigate its potential use as a fluorescent probe for the detection of specific biological molecules. Another potential direction is to explore its potential application in the field of organic electronics, where it could be used as a material for the fabrication of advanced OLEDs and organic solar cells. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound in vivo.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves the reaction of 4-chlorophenol with 2-methyl-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in the presence of 2,2-dimethylpropanoyl chloride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
The scientific research application of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is vast and diverse. It has been extensively studied for its potential use as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. Additionally, this compound has been investigated for its potential application in the field of organic electronics, where it could be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
特性
分子式 |
C26H25ClN2O3 |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-15-6-7-18(24-28-22-12-16(2)17(3)13-23(22)31-24)14-21(15)29-25(30)26(4,5)32-20-10-8-19(27)9-11-20/h6-14H,1-5H3,(H,29,30) |
InChIキー |
BLMYCQBSFKCXKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B226519.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226563.png)
![methyl 3-(1H-indol-3-yl)-2-[(phenylacetyl)amino]propanoate](/img/structure/B226570.png)

![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)




